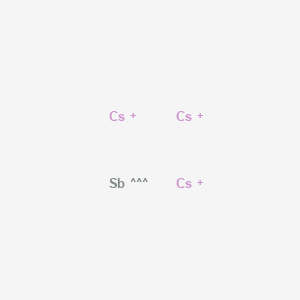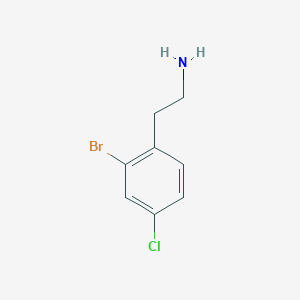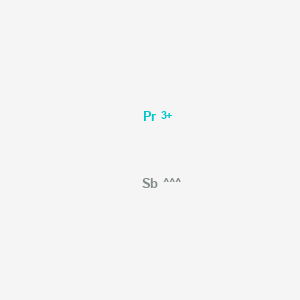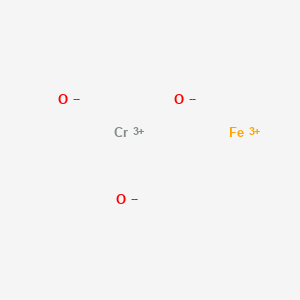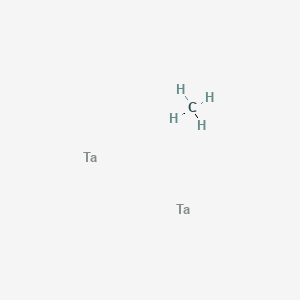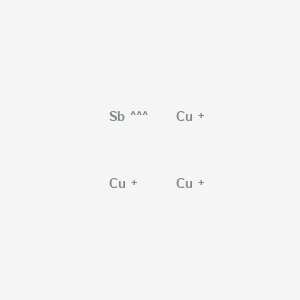
Copper antimonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper antimonide, also known as Cu2Sb, is an intermetallic compound composed of copper and antimony. It is known for its unique properties, including high electrical conductivity and thermal stability. This compound has garnered significant interest in various fields, particularly in energy storage and electronic applications.
準備方法
Synthetic Routes and Reaction Conditions: Copper antimonide can be synthesized through several methods, including:
Electrodeposition: This method involves the electrochemical deposition of copper and antimony onto a substrate.
Galvanic Displacement Reaction: In this method, a copper substrate is exposed to a solution containing antimony ions, leading to the spontaneous deposition of this compound.
Industrial Production Methods: Industrial production of this compound often involves high-temperature solid-state reactions. Copper and antimony powders are mixed in stoichiometric ratios and heated in a controlled atmosphere to form the desired compound. This method ensures high purity and uniformity of the product .
化学反応の分析
Types of Reactions: Copper antimonide undergoes various chemical reactions, including:
Reduction: this compound can be reduced using hydrogen gas at elevated temperatures to yield pure copper and antimony.
Common Reagents and Conditions:
Oxidation: Oxygen gas at temperatures above 300°C.
Reduction: Hydrogen gas at temperatures around 500°C.
Substitution: Metal salts in an appropriate solvent under controlled temperature and pressure.
Major Products:
Oxidation: Copper oxide (CuO) and antimony oxide (Sb2O3).
Reduction: Pure copper (Cu) and antimony (Sb).
Substitution: Various intermetallic compounds depending on the substituting metal.
科学的研究の応用
Copper antimonide has a wide range of applications in scientific research:
Energy Storage: It is used as an anode material in lithium-ion and sodium-ion batteries due to its high capacity and stability.
Electronics: this compound is employed in the fabrication of thermoelectric devices and semiconductors.
Catalysis: It serves as a catalyst in various chemical reactions, including the reduction of pollutants.
Biomedical Applications: Research is ongoing to explore its potential in drug delivery systems and antimicrobial coatings.
作用機序
Copper antimonide can be compared with other similar compounds such as:
Copper Bismuthide (CuBi): Similar to this compound, copper bismuthide is used in thermoelectric devices but has different electrical and thermal properties.
Copper Indium Selenide (CuInSe2): This compound is widely used in photovoltaic cells and has a different band gap and electronic structure compared to this compound.
Uniqueness: this compound stands out due to its high electrical conductivity and stability, making it particularly suitable for energy storage applications. Its ability to form stable alloys with lithium and sodium ions is a key advantage in battery technology .
類似化合物との比較
- Copper Bismuthide (CuBi)
- Copper Indium Selenide (CuInSe2)
- Copper Tin Sulfide (Cu2SnS3)
- Copper Zinc Tin Sulfide (Cu2ZnSnS4)
特性
InChI |
InChI=1S/3Cu.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMXNXNLJCQUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+].[Cu+].[Cu+].[Sb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12054-25-0 |
Source


|
| Record name | Antimony, compd. with copper (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compound with copper (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)

